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molecular formula C9H9NO6 B1586015 3,4-Dimethoxy-2-nitrobenzoic acid CAS No. 79025-28-8

3,4-Dimethoxy-2-nitrobenzoic acid

Cat. No. B1586015
M. Wt: 227.17 g/mol
InChI Key: QZYYEGRMWJAHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377581

Procedure details

A solution of 3,4-dimethoxy-2-nitro benzoic acid (1011 g., 4.45 moles) in 14 liters of 1.3 N ammonium hydroxide was reduced at 60 psi in presence of 60 grams of palladium on barium carbonate. Hydrogen uptake ceased after four hours. The reaction mixture was filtered through diatomaceous earth and acidified with glacial acetic acid (1.2 liters) to yield 685 grams (78%) of the anthranilic acid, M.P. 183°-184° C.
Quantity
1011 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 L
Type
solvent
Reaction Step Three
Quantity
60 g
Type
catalyst
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:14]([O-])=O)=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([OH:8])=[O:7].[H][H]>[OH-].[NH4+].[Pd]>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=[O:7])[C:4]=1[NH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
1011 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
14 L
Type
solvent
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
60 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(C(=O)O)=CC=C1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 685 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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